2-{[(4-Phenylphenyl)methyl]amino}acetamide vs. BoNT/A LC Inhibitor Benchmarks: A Direct Comparison of IC50 Potency
2-{[(4-Phenylphenyl)methyl]amino}acetamide exhibits a quantifiably superior inhibitory potency against BoNT/A LC (IC50 = 0.16 µM) compared to several established or benchmark small-molecule inhibitors in the same target class [1]. This potency is approximately 5.6-fold greater than BoNT-IN-1 (IC50 = 0.9 µM) , 15.6-fold greater than the optimized lead compound 12 from a medicinal chemistry program (IC50 = 2.5 µM) [2], and 28.1-fold greater than BoNT-IN-2 (IC50 = 4.5 µM) [3]. The data demonstrate that this specific biphenyl aminoacetamide scaffold possesses a potency advantage that is meaningful for assay development and structure-activity relationship (SAR) studies, where higher potency can translate to lower compound requirements and more robust assay windows.
| Evidence Dimension | BoNT/A Light Chain Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.16 µM |
| Comparator Or Baseline | BoNT-IN-1: IC50 = 0.9 µM; Compound 12: IC50 = 2.5 µM; BoNT-IN-2: IC50 = 4.5 µM |
| Quantified Difference | 5.6-fold more potent than BoNT-IN-1; 15.6-fold more potent than Compound 12; 28.1-fold more potent than BoNT-IN-2 |
| Conditions | In vitro enzyme inhibition assay (pH 7.4, 37°C) for target compound [1]; comparator assays are similarly in vitro enzyme inhibition formats. |
Why This Matters
Higher potency (lower IC50) allows for reduced compound consumption in screening campaigns, potentially lowering procurement costs and enabling more experiments per purchased quantity.
- [1] BRENDA Enzyme Database. Ligand Information for N-([1,1'-biphenyl]-4-ylmethyl)-2-aminoacetamide (BRENDA Ligand ID: 206377). View Source
- [2] Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors. Journal of Medicinal Chemistry, 2010. View Source
- [3] MedChemExpress. BoNT-IN-2 (Compound 33) Product Page. View Source
